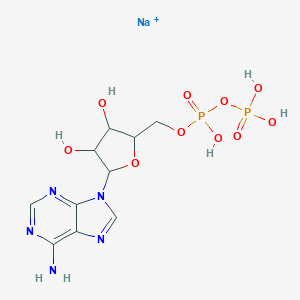
2-Chloro-1-piperidin-1-yl-ethanone
Übersicht
Beschreibung
2-Chloro-1-piperidin-1-yl-ethanone, also known as 1-(Chloroacetyl)piperidine, is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-piperidin-1-yl-ethanone is 1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-1-piperidin-1-yl-ethanone is a liquid at room temperature. It has a boiling point of 85° C at 0.08 mmHg and a predicted density of 1.2 g/mL. The predicted refractive index is n 20D 1.49 .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
2-Chloro-1-piperidin-1-yl-ethanone has been utilized in the microwave-assisted synthesis of novel compounds exhibiting antibacterial properties. For instance, it's involved in creating pyrimidin-2-yl isoindoline-1,3-diones and pyrimidine imines with demonstrated antibacterial activity, showcasing its role in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Novel Heterocyclic Compounds
The compound has been a key intermediate in synthesizing novel heterocyclic compounds, including tetrazole substituted piperidine derivatives, which were evaluated for their antimicrobial activity. This underscores its importance in creating new molecules with potential as lead compounds in drug discovery (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Spectroscopic Characterization and Cytotoxic Studies
2-Chloro-1-piperidin-1-yl-ethanone has been involved in synthesizing compounds characterized by various spectroscopic techniques and evaluated for their cytotoxic activities. This is exemplified in studies synthesizing compounds for cytotoxicity evaluation and docking studies, indicating its role in discovering new therapeutic agents (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Structural Studies and Quantum Chemical Methods
This compound has also played a crucial role in structural and quantum chemical studies, providing insights into the molecular structures of synthesized compounds. Such studies are essential for understanding the compound's interactions at the molecular level, which is vital for designing molecules with desired properties (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWLMOHUXYULKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278546 | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-piperidin-1-yl-ethanone | |
CAS RN |
1440-60-4 | |
| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8198 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1440-60-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[bicyclo[2.2.1]hept-2-ene-7,2'-[1,3]dioxolane]](/img/structure/B73502.png)









